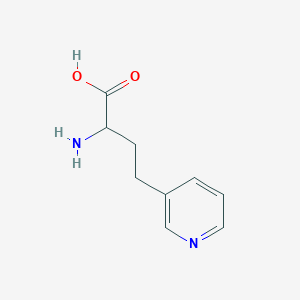
2-AMINO-4-(PYRIDIN-3-YL)BUTANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(pyridin-3-yl)butanoic acid is an organic compound that features both an amino group and a pyridine ring. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and makes it useful in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(pyridin-3-yl)butanoic acid typically involves the reaction of pyridine derivatives with amino acids. One common method is the alkylation of 3-pyridylacetonitrile with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions
2-Amino-4-(pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring into piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are often used.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted amino acids.
科学研究应用
2-Amino-4-(pyridin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-amino-4-(pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The pyridine ring can participate in π-π interactions, enhancing its binding affinity to proteins and other biomolecules .
相似化合物的比较
Similar Compounds
- 2-Amino-4-(pyridin-2-yl)butanoic acid
- 2-Amino-4-(pyridin-4-yl)butanoic acid
- 2-Amino-4-(quinolin-3-yl)butanoic acid
Uniqueness
2-Amino-4-(pyridin-3-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substitution patterns and, consequently, different properties .
生物活性
2-Amino-4-(pyridin-3-yl)butanoic acid, also known as an α-amino acid, features a unique structure that includes both an amino group and a carboxylic acid group, along with a pyridine ring. This compound has gained attention in recent years for its potential biological activities, particularly in the context of neuroprotection and neurotransmitter metabolism.
The molecular formula for this compound is C₉H₉N₃O₂. It can exist in various salt forms, such as dihydrochloride, which enhances its solubility in biological systems. Its structural complexity allows for diverse interactions within biological pathways.
Research indicates that this compound may modulate the production of kynurenic acid, a neuroprotective agent. It does this by inhibiting enzymes such as kynurenine 3-hydroxylase, which plays a critical role in the metabolism of tryptophan. By influencing these metabolic pathways, the compound can potentially affect levels of key neuroactive compounds.
Interaction with Biological Targets
The compound interacts with various molecular targets, including:
- Neurotransmitter receptors : It may influence neurotransmission by modulating receptor activity.
- Enzymes involved in metabolism : Its inhibition of specific enzymes can alter the synthesis of metabolites like kynurenine and quinolinic acid, which are crucial for neuroprotection.
Neuroprotective Effects
Studies have shown that this compound has potential neuroprotective properties. For instance, it may help mitigate neurodegenerative conditions by enhancing the synthesis of neuroprotective agents and reducing neurotoxic metabolites.
Antioxidant Activity
Research highlights that derivatives of this compound exhibit significant antioxidant activity. For example, studies have shown that certain synthesized derivatives possess IC50 values indicating their efficacy in scavenging free radicals.
Case Studies
- Neurodegenerative Disorders : A study explored the effects of this compound on models of Alzheimer's disease. The results indicated a reduction in oxidative stress markers and improved cognitive function in treated animals.
- Cancer Research : Another investigation assessed the impact of this compound on cancer cell lines. It was observed that it could induce apoptosis in specific cancer types by modulating metabolic pathways linked to cell survival.
属性
IUPAC Name |
2-amino-4-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)4-3-7-2-1-5-11-6-7/h1-2,5-6,8H,3-4,10H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDFDEKVGHBVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














